

2,2-Dimethyl-3-oxobutanenitrile spectroscopic data

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676

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An In-Depth Technical Guide to the Spectroscopic Analysis of **2,2-Dimethyl-3-oxobutanenitrile**

Introduction

2,2-Dimethyl-3-oxobutanenitrile, also known as pivaloylacetonitrile, is an α -cyano ketone featuring a quaternary carbon center. This structural motif makes it a valuable building block in organic synthesis.^[1] Molecules containing a nitrile-bearing all-carbon quaternary center are key intermediates in the development of various bioactive compounds and materials.^[1] A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, process development, and quality control to verify its structure, assess its purity, and monitor reactions.

This guide provides a detailed analysis of the key spectroscopic data for **2,2-Dimethyl-3-oxobutanenitrile** (CAS No: 37719-02-1, Molecular Formula: C_6H_9NO , Molecular Weight: 111.14 g/mol), grounded in fundamental principles and established methodologies.

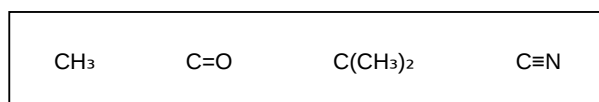


Figure 1. Structure of 2,2-Dimethyl-3-oxobutanenitrile.

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Caption: Figure 1. Chemical Structure of **2,2-Dimethyl-3-oxobutanenitrile**.

Infrared (IR) Spectroscopy

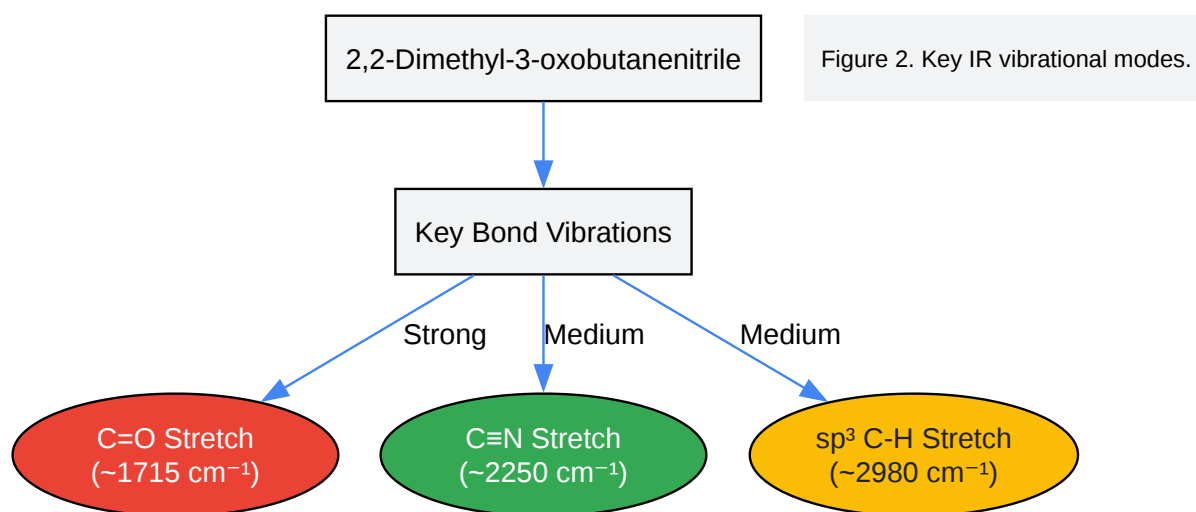
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as stretching and bending. For **2,2-Dimethyl-3-oxobutanenitrile**, the most informative regions of the IR spectrum are those corresponding to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.^{[2][3]}

Data Presentation & Interpretation

The presence of a strong, sharp absorption band in the 1680–1750 cm⁻¹ range is a definitive indicator of a carbonyl group.^[2] For a saturated aliphatic ketone like this compound, the C=O stretch is expected at approximately 1715 cm⁻¹.^{[4][5]} The nitrile group (C≡N) gives rise to a sharp, medium-to-strong intensity peak in the distinctive triple bond region of the spectrum, typically between 2220 and 2260 cm⁻¹ for saturated nitriles.^[6] This peak is often easy to identify due to the relative lack of other absorptions in this region.^[7]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~2980-2850	C-H (sp ³)	Stretch	Medium-Strong
~2250	C≡N (Nitrile)	Stretch	Medium, Sharp
~1715	C=O (Ketone)	Stretch	Strong, Sharp
~1375	C-H (CH ₃)	Bend (Umbrella)	Medium

Table 1: Predicted Infrared Absorption Bands for **2,2-Dimethyl-3-oxobutanenitrile**.



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Caption: Figure 2. Diagram of key IR vibrational modes for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorptions.
- **Sample Application:** Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Lower the press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- **Data Acquisition:** Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
- **Data Processing:** The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2,2-Dimethyl-3-oxobutanenitrile** is expected to be simple, showing two distinct signals corresponding to the two types of proton environments.

Data Presentation & Interpretation Protons on a carbon adjacent (alpha) to a carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.^[8] Therefore, the singlet corresponding to the acetyl methyl protons (H_a) is predicted to be around 2.1-2.3 ppm. The six equivalent protons of the gem-dimethyl group (H_e) are adjacent to both the carbonyl and nitrile functionalities, which will also cause a downfield shift relative to a simple alkane. As there are no adjacent protons, both signals will appear as sharp singlets.

Label	Protons	Predicted δ (ppm)	Multiplicity	Integration
H_a	$\text{CH}_3\text{-C=O}$	~ 2.2	Singlet	3H
H_e	$\text{-C(CH}_3)_2$	~ 1.5	Singlet	6H

Table 2: Predicted ^1H NMR Spectroscopic Data (in CDCl_3).

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will show four distinct signals, one for each unique carbon environment in the molecule.

Data Presentation & Interpretation Carbonyl carbons are highly deshielded and appear far downfield, typically in the 190-215 ppm range for ketones.^{[4][9]} The nitrile carbon absorbs in a characteristic, less crowded region of the spectrum, generally between 115 and 120 ppm.^[10]

Quaternary carbons, lacking an attached proton, do not benefit from the Nuclear Overhauser Effect (NOE) and often exhibit slower relaxation times, resulting in signals of significantly lower intensity compared to protonated carbons.[11]

Label	Carbon Type	Predicted δ (ppm)	Notes
C _a	CH ₃ -C=O	~ 25-30	Quaternary, weak signal
C _e	-C(CH ₃) ₂	~ 25-30	
C _q	-C(CH ₃) ₂	~ 45-55	
C _n	C \equiv N	~ 115-120	Ketone carbonyl
C _k	C=O	~ 200-210	

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2,2-Dimethyl-3-oxobutanenitrile** into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Ensure the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.
- ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 512 or more) are usually required due

to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues to the molecule's structure.

Theory & Interpretation

For a compound containing a single nitrogen atom, the Nitrogen Rule predicts an odd nominal molecular weight, which is consistent with the 111 g/mol mass of $\text{C}_6\text{H}_9\text{NO}$. [13] In electron ionization (EI) mass spectrometry, the molecular ion (M^+) peak is expected at an m/z of 111. However, for some nitriles, the molecular ion can be weak or absent, with a significant $[\text{M}-1]$ peak observed from the loss of an α -hydrogen. [10][13]

The most characteristic fragmentation pathway for methyl ketones is α -cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon. [5][8] For this molecule, α -cleavage would result in the formation of a highly stable acylium ion (CH_3CO^+) at m/z 43, which is often the base peak in the spectrum.

m/z	Proposed Fragment	Formula	Notes
111	$[\text{M}]^+$	$[\text{C}_6\text{H}_9\text{NO}]^+$	Molecular Ion
96	$[\text{M} - \text{CH}_3]^+$	$[\text{C}_5\text{H}_6\text{NO}]^+$	Loss of a methyl radical
69	$[\text{M} - \text{CH}_3\text{CO}]^+$ or $[\text{C}(\text{CH}_3)_2\text{CN}]^+$	$[\text{C}_4\text{H}_6\text{N}]^+$	Loss of an acetyl radical
43	$[\text{CH}_3\text{CO}]^+$	$[\text{C}_2\text{H}_3\text{O}]^+$	Acylium ion, likely base peak

Table 4: Predicted Key Fragments in the EI Mass Spectrum.

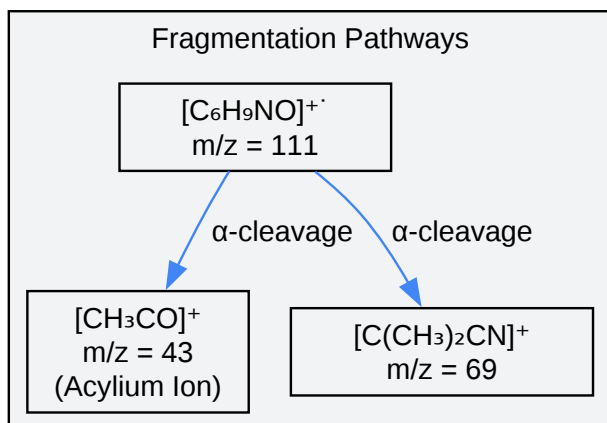


Figure 3. Primary EI-MS fragmentation pathways.

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Caption: Figure 3. Predicted primary EI-MS fragmentation pathways.

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Acceleration:** The resulting positively charged ions are accelerated by an electric field into the mass analyzer.
- **Mass Analysis:** The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance versus m/z .

Safety & Handling

As a research chemical, **2,2-Dimethyl-3-oxobutanenitrile** should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin

and eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Refer to the most current Safety Data Sheet (SDS) from the supplier before handling.

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